2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde
Description
This compound features a partially hydrogenated indazole core (4,5,6,7-tetrahydro-2H-indazole) with a 2,2,2-trifluoroethyl substituent at position 2 and a carbaldehyde group at position 3. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, while the tetrahydroindazole core reduces aromaticity compared to fully unsaturated indazoles. The carbaldehyde group provides a reactive site for nucleophilic additions or further derivatization, making the compound valuable in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-15-9(5-16)7-3-1-2-4-8(7)14-15/h5H,1-4,6H2 |
InChI Key |
YWABKUAVZLODFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoroethylation of indoles using reagents such as 2,2,2-trifluoroethyl (mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Trifluoroethyl vs. Non-Fluorinated Alkyl Groups
The trifluoroethyl group distinguishes this compound from analogs with ethyl or methyl substituents. Key differences include:
- Metabolic Stability: Fluorination retards oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Table 1. Substituent Impact on Physicochemical Properties
| Substituent | logP (Predicted) | Metabolic Stability | Electron Effect |
|---|---|---|---|
| Trifluoroethyl (CF₃CH₂) | ~2.5 | High | Strongly electron-withdrawing |
| Ethyl (CH₂CH₃) | ~1.8 | Moderate | Mildly electron-donating |
| Methyl (CH₃) | ~1.2 | Low | Electron-neutral |
Functional Group Comparison: Carbaldehyde vs. Amine or Ester
The carbaldehyde group at position 3 contrasts with functional groups in analogs like 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine (CAS 1461715-31-0) :
- Reactivity : The carbaldehyde can form Schiff bases with amines, enabling covalent modifications. In contrast, the amine group in the analog allows salt formation or hydrogen bonding.
- Solubility: The aldehyde’s polarity improves aqueous solubility compared to non-polar groups (e.g., methyl) but may reduce cell permeability.
Core Structure: Tetrahydroindazole vs. Fully Aromatic Indazole
The partially saturated tetrahydroindazole core reduces planarity compared to aromatic indazoles, influencing:
- Protein Binding : Reduced aromaticity may weaken π-stacking interactions but enhance flexibility for binding to hydrophobic pockets.
- Solubility : Increased saturation improves solubility in polar solvents relative to fully aromatic systems.
Table 2. Core Structure Impact on Properties
| Core Type | Aromaticity | Solubility in H₂O | Binding Flexibility |
|---|---|---|---|
| Tetrahydroindazole | Low | Moderate | High |
| Aromatic Indazole | High | Low | Low |
Fluorine’s Role in Bioactivity
Fluorine’s inductive effects enhance bioavailability by reducing basicity of proximal amines in related compounds . While the target compound lacks an amine, the trifluoroethyl group may still stabilize the carbaldehyde’s conformation or influence intermolecular interactions (e.g., dipole-dipole) during target binding.
Biological Activity
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a novel compound with potential biological applications. This article explores its biological activity, focusing on its interactions with various pathogens and its biochemical properties.
Chemical and Physical Properties
- IUPAC Name : 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde
- Molecular Formula : C10H11F3N2O
- Molecular Weight : 232.20 g/mol
- CAS Number : 2092453-17-1
The compound exhibits significant interactions with biological systems through various mechanisms:
- Enzyme Inhibition : It has been noted to competitively inhibit alcohol dehydrogenase activity, which can affect metabolic pathways involving alcohol metabolism.
- Cellular Effects : The compound influences cell signaling pathways and gene expression. Its structural properties may alter membrane dynamics and interactions with biomolecules.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various indazole derivatives, including the target compound. The following table summarizes the activity against selected pathogens:
The compound shows promising antiprotozoal activity and is suggested to be more potent than metronidazole against certain protozoa such as Giardia intestinalis and Entamoeba histolytica.
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has been evaluated for its anti-inflammatory potential. It was tested against human cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The results indicated that several derivatives exhibited in vitro inhibitory activity comparable to established anti-inflammatory drugs like rofecoxib .
Case Studies
A study published in the journal Medicinal Chemistry highlighted the synthesis of various indazole derivatives and their biological evaluations. Among these derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
